Cas no 474430-93-8 (2-(aminomethyl)cyclohexane-1-carboxylic acid)

2-(aminomethyl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxylic acid, 2-(aminomethyl)-(9ci)
- 2-(aminomethyl)cyclohexane-1-carboxylic acid
- 474430-93-8
- SCHEMBL2687872
- DB-275382
- AKOS015229538
- EN300-94353
- 2-(Aminomethyl)cyclohexanecarboxylic acid
- CYCLOHEXANECARBOXYLIC ACID, 2-(AMINOMETHYL)-
-
- MDL: MFCD21318943
- インチ: InChI=1S/C8H15NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
- InChIKey: XOISOAJGMXHXPL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 157.110278721Da
- どういたいしつりょう: 157.110278721Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 63.3Ų
2-(aminomethyl)cyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-94353-0.1g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 95% | 0.1g |
$490.0 | 2024-05-21 | |
Enamine | EN300-94353-2.5g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 95% | 2.5g |
$1089.0 | 2024-05-21 | |
Enamine | EN300-94353-0.05g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 95% | 0.05g |
$468.0 | 2024-05-21 | |
Enamine | EN300-94353-0.25g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 95% | 0.25g |
$513.0 | 2024-05-21 | |
Enamine | EN300-94353-10g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 10g |
$2393.0 | 2023-09-01 | ||
Enamine | EN300-94353-10.0g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 95% | 10.0g |
$2393.0 | 2024-05-21 | |
Enamine | EN300-94353-5g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 5g |
$1614.0 | 2023-09-01 | ||
Enamine | EN300-94353-1.0g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 95% | 1.0g |
$557.0 | 2024-05-21 | |
Enamine | EN300-94353-0.5g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 95% | 0.5g |
$535.0 | 2024-05-21 | |
Enamine | EN300-94353-5.0g |
2-(aminomethyl)cyclohexane-1-carboxylic acid |
474430-93-8 | 95% | 5.0g |
$1614.0 | 2024-05-21 |
2-(aminomethyl)cyclohexane-1-carboxylic acid 関連文献
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1. Synthesis of γ-aminobutyric acid analogues of restricted conformation. Part 2. The 2-(aminomethyl)cycloalkanecarboxylic acidsPeter D. Kennewell,Saroop S. Matharu,John B. Taylor,Robert Westwood,Peter G. Sammes J. Chem. Soc. Perkin Trans. 1 1982 2563
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Young Kee Kang,Joo Yun Lee New J. Chem. 2015 39 3241
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Joo Yun Lee,Chong Hak Chae,Young Kee Kang New J. Chem. 2014 38 966
2-(aminomethyl)cyclohexane-1-carboxylic acidに関する追加情報
Professional Introduction to 2-(aminomethyl)cyclohexane-1-carboxylic acid (CAS No. 474430-93-8)
2-(aminomethyl)cyclohexane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 474430-93-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexane ring substituted with an amino-methyl group and a carboxylic acid functional group at the 1-position, has garnered attention due to its versatile structural framework and potential applications in drug development and material science.
The structural motif of 2-(aminomethyl)cyclohexane-1-carboxylic acid makes it a valuable intermediate in the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and pharmacophores for novel therapeutic agents. The presence of both an amine and a carboxylic acid group allows for diverse chemical modifications, including amide bond formation, esterification, and condensation reactions, which are pivotal in constructing complex molecular architectures.
In recent years, there has been growing interest in the development of biologically active molecules derived from cyclohexane derivatives due to their favorable pharmacokinetic properties and reduced toxicity compared to acyclic analogs. The compound’s ability to serve as a precursor for peptidomimetics and protease inhibitors has been explored in several cutting-edge research studies. For instance, modifications of the 2-(aminomethyl)cyclohexane-1-carboxylic acid scaffold have led to the discovery of novel compounds with enhanced binding affinity to target proteins, demonstrating its utility in rational drug design.
One notable application of this compound is in the field of enzyme inhibition. Researchers have leveraged its structural features to design molecules that selectively inhibit key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The flexibility of the cyclohexane ring provides a scaffold that can be fine-tuned to optimize interactions with enzymatic active sites, while the amine and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, enhancing binding specificity.
The synthesis of 2-(aminomethyl)cyclohexane-1-carboxylic acid has also been optimized through various green chemistry approaches to improve yield and reduce environmental impact. Catalytic methods employing transition metals such as palladium and copper have been particularly effective in constructing the desired carbon-nitrogen bonds with high selectivity. These advancements align with the broader trend toward sustainable chemical manufacturing practices.
Another area where this compound has shown promise is in materials science. The incorporation of 2-(aminomethyl)cyclohexane-1-carboxylic acid into polymer matrices has led to the development of novel biodegradable materials with enhanced mechanical properties. The amine group can participate in cross-linking reactions with other functionalized polymers, creating networks that exhibit tunable degradation rates and biocompatibility. Such materials are being explored for use in drug delivery systems and tissue engineering applications.
The pharmacological potential of derivatives of 2-(aminomethyl)cyclohexane-1-carboxylic acid has also been investigated in preclinical studies. Researchers have synthesized analogs that exhibit inhibitory activity against kinases and other enzymes implicated in signal transduction pathways. The cyclohexane ring’s conformational flexibility allows for optimal alignment with biological targets, while the presence of multiple functional groups provides opportunities for further derivatization to enhance potency and selectivity.
Recent computational studies have further elucidated the structural properties of 2-(aminomethyl)cyclohexane-1-carboxylic acid, employing molecular modeling techniques to predict its behavior in biological systems. These simulations have helped identify key interaction points with potential drug targets, guiding the design of more effective derivatives. The integration of computational chemistry with experimental methodologies has accelerated the discovery process, enabling rapid screening of large libraries of compounds.
The compound’s role as a building block in medicinal chemistry is underscored by its versatility in forming diverse chemical linkages. Whether used as a precursor for peptidomimetics or as a ligand in catalytic systems, 2-(aminomethyl)cyclohexane-1-carboxylic acid continues to be a valuable asset in synthetic chemistry. Its applications span multiple disciplines, from pharmaceuticals to advanced materials, highlighting its broad utility and importance.
As research progresses, new methodologies for synthesizing and functionalizing 2-(aminomethyl)cyclohexane-1-carboxylic acid are expected to emerge, further expanding its applications. Collaborative efforts between academia and industry will be crucial in translating these advancements into tangible benefits for society. The continued exploration of this compound’s potential promises to yield innovative solutions across various scientific domains.
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